![molecular formula C13H18N2O4 B254998 METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE](/img/structure/B254998.png)
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE is a chemical compound with the molecular formula C12H17NO4. This compound is known for its unique structure, which includes a methyl group, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE typically involves the reaction of 4-methylphenylamine with methyl 2-methyl-2-oxopropanoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-2-[({[(4-ethylphenyl)amino]carbonyl}amino)oxy]propanoate
- Methyl 2-methyl-2-[({[(4-methoxyphenyl)amino]carbonyl}amino)oxy]propanoate
Uniqueness
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a methyl group, phenyl group, and ester functional group makes it particularly versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-[(4-methylphenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-7-10(8-6-9)14-12(17)15-19-13(2,3)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17) |
Clave InChI |
LGQIPBRJYMZSPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
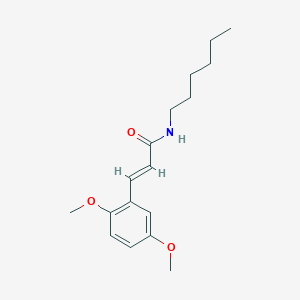

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![propan-2-yl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
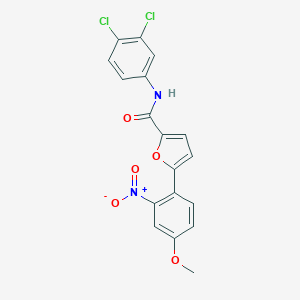
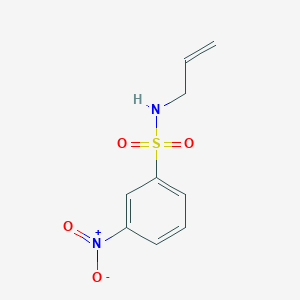
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
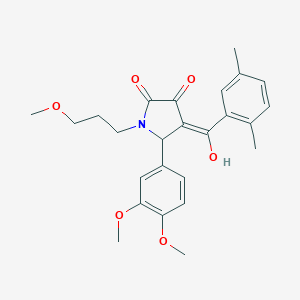
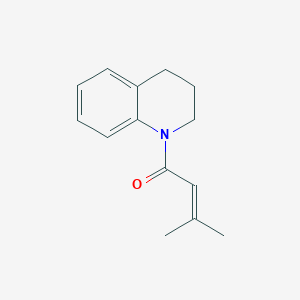
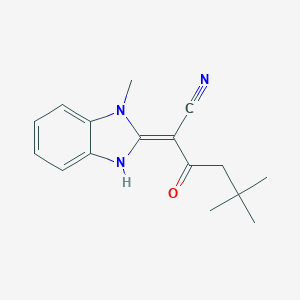
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
